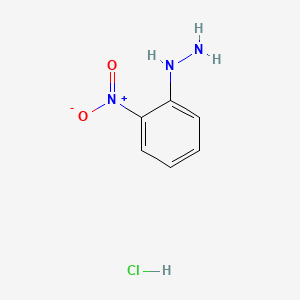

2-Nitrophenylhydrazine Hydrochloride

CAS No.: 6293-87-4

Cat. No.: VC3702667

Molecular Formula: C6H8ClN3O2

Molecular Weight: 189.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6293-87-4 |

|---|---|

| Molecular Formula | C6H8ClN3O2 |

| Molecular Weight | 189.6 g/mol |

| IUPAC Name | (2-nitrophenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H |

| Standard InChI Key | XCUBVSAYUSFHNN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=CC=C(C(=C1)N[NH3+])[N+](=O)[O-].[Cl-] |

Introduction

General Information and Properties

Chemical Identity and Structure

The chemical reactivity of 2-Nitrophenylhydrazine hydrochloride is primarily characterized by its ability to form stable hydrazones with aldehydes and ketones through nucleophilic addition to the carbonyl group followed by dehydration . This reactivity serves as the basis for many of its analytical applications, enabling the detection and quantification of carbonyl compounds in complex mixtures. The presence of the nitro group in the ortho position influences the electron distribution within the molecule, affecting both its stability and reactivity. The hydrochloride form enhances the compound's solubility in polar solvents compared to the free base, making it more convenient for various laboratory applications requiring dissolution in aqueous or polar organic solvents.

Synthesis Methods

Traditional Synthesis Routes

The synthesis of 2-Nitrophenylhydrazine hydrochloride has traditionally been accomplished using 2-Nitroaniline as the starting material, a precursor that provides the essential aromatic framework with the nitro group already positioned at the ortho position . The classical synthetic route involves a sequence of chemical transformations beginning with the diazotization of 2-Nitroaniline under acidic conditions using sodium nitrite, which generates a diazonium salt intermediate . This reaction typically requires carefully controlled low temperatures (between -10°C and 0°C) to prevent decomposition of the diazonium intermediate, which is inherently unstable at higher temperatures. The diazotization step requires approximately 0.5 hours to complete, forming a reactive diazonium species that serves as the key intermediate for subsequent transformation to the hydrazine functionality .

Following diazotization, the diazonium salt undergoes a reduction reaction to convert the diazo group to a hydrazine moiety . Traditional methods have employed tin(II) chloride dihydrate as the reducing agent in an aqueous medium, which efficiently reduces the diazonium salt but introduces additional purification challenges due to tin contamination . The reduction process must be carefully controlled to ensure selective conversion to the hydrazine derivative without over-reduction or formation of unwanted byproducts. The final step in the traditional synthesis involves acid-catalyzed hydrolysis to obtain the hydrochloride salt form, which provides a stable, isolable product that can be purified through recrystallization techniques. While effective, these classical synthetic approaches often suffer from moderate yields (reported between 63-72%), extended reaction times, and relatively high production costs, prompting the development of improved methodologies .

Modern Industrial Production

Recent advancements in the synthesis of 2-Nitrophenylhydrazine hydrochloride have focused on improving efficiency, increasing product purity, and reducing production costs . A notable innovation described in patent CN101157635A involves the use of sodium metabisulfite (sodium pyrosulfite) as the reducing agent in place of traditional tin-based reductants . This approach offers several advantages, including significantly shortened reaction times—typically requiring only about 30 minutes to reach completion compared to longer durations with traditional methods. The reaction conditions are milder, with the reduction conducted at temperatures between 10-35°C and carefully controlled pH conditions between 7-9 . These optimized parameters contribute to more selective reduction with fewer side reactions, resulting in higher product purity.

The modern synthetic process begins similarly with the diazotization of 2-Nitroaniline using sodium nitrite in hydrochloric acid, maintaining temperatures below 5°C during the initial phase . After the diazotization is complete (typically 1.5-2 hours), the reaction mixture is filtered to obtain the diazonium salt solution. The reduction step follows, where a solution of sodium metabisulfite and sodium hydroxide is prepared and cooled to approximately 12°C before slowly adding the diazonium salt solution . The reaction temperature is maintained between 12-15°C with pH controlled at approximately 7. After completion of the reduction (about 30 minutes), hydrochloric acid is added, and the mixture is heated to 70°C for 2 hours. Following cooling and filtration, the isolated product undergoes further treatment with concentrated hydrochloric acid at 80-90°C for 2 hours to yield the final 2-Nitrophenylhydrazine hydrochloride with a reported purity exceeding 98% . This improved synthetic methodology addresses many of the limitations of traditional approaches, offering a more economical and environmentally friendly route to high-purity product.

Applications and Uses

Pharmaceutical and Biochemical Applications

In pharmaceutical development, 2-Nitrophenylhydrazine hydrochloride plays a crucial role in the synthesis of pharmaceutical intermediates, with particular significance in the development of anti-cancer agents . The compound's reactive hydrazine functionality enables key transformations in the construction of heterocyclic compounds, which form the core structures of many therapeutic agents. Through carefully designed synthetic pathways, medicinal chemists utilize this compound to introduce specific structural elements that contribute to the biological activity and pharmacokinetic properties of candidate drug molecules. The versatility of 2-Nitrophenylhydrazine hydrochloride in pharmaceutical synthesis is evidenced by its integration into diverse synthetic routes leading to compounds with varied pharmacological activities beyond oncology applications, including anti-inflammatory, antiviral, and antimicrobial agents.

Within biochemical research, this compound serves as a valuable tool for studying enzyme activity and protein interactions, offering insights into metabolic pathways and contributing to the development of biotechnological applications . Researchers utilize 2-Nitrophenylhydrazine hydrochloride to modify specific carbonyl-containing residues in proteins, enabling structural studies and activity investigations that elucidate fundamental biochemical mechanisms. The selective reactivity with carbonyl groups allows for targeted modification without disrupting other functional groups present in complex biomolecules, providing a means to probe specific aspects of protein structure and function. Additionally, the compound facilitates the study of carbonyl-generating enzymes by enabling detection and quantification of reaction products, contributing to our understanding of enzyme kinetics and substrate specificity in various biological systems.

Environmental and Material Science Applications

In environmental chemistry, 2-Nitrophenylhydrazine hydrochloride serves as an important analytical reagent for detecting and quantifying carbonyl pollutants in various environmental matrices, particularly water samples . The presence of aldehydes and ketones in water supplies and natural water bodies often indicates contamination from industrial processes, vehicle emissions, or natural decomposition of organic matter. Environmental scientists utilize this compound to derivatize these carbonyl pollutants, facilitating their analysis through various chromatographic techniques. This analytical capability assists industries in monitoring their environmental impact and compliance with increasingly stringent regulations regarding water quality and emissions. The sensitivity and selectivity offered by 2-Nitrophenylhydrazine hydrochloride-based analytical methods contribute significantly to environmental monitoring efforts, enabling detection of pollutants at concentrations relevant to ecological and human health concerns.

Within material science, this compound contributes to the synthesis of azo dyes and other specialty organic compounds with applications in textile, polymer, and advanced materials industries . The hydrazine functionality enables the formation of azo linkages through coupling reactions with suitable diazonium compounds, resulting in chromophores with tunable color properties for various applications. These derivatives find use in textile dyeing processes, color photography, optical data storage, and as colorimetric sensors for various analytes. Beyond colorant applications, compounds derived from 2-Nitrophenylhydrazine hydrochloride contribute to the development of functional materials with properties such as photosensitivity, electrochemical activity, and specific binding capabilities. The versatility of this compound in creating diverse chemical structures translates to equally diverse material applications, underscoring its importance in modern materials research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume